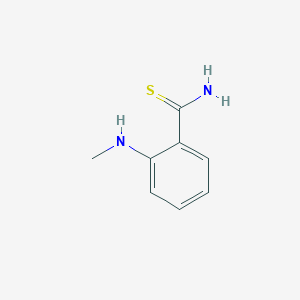
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate is a complex organic compound with a unique structure that includes both sulfonyl and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate typically involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The sulfonyl group is introduced through a sulfonation reaction, which involves the reaction of the aromatic ring with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and sulfonyl groups can be reduced under specific conditions to yield alcohols and thiols, respectively.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzoquinones, while reduction of the ester group may produce primary alcohols.
科学的研究の応用
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate involves its interaction with specific molecular targets. The sulfonyl and ester groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Methylparaben: A similar compound with a simpler structure, commonly used as a preservative in cosmetics and pharmaceuticals.
Methyl 3-hydroxybenzoate: Another related compound, used in the synthesis of various organic molecules.
Uniqueness
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate is unique due to its combination of sulfonyl and ester functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
56923-27-4 |
|---|---|
分子式 |
C18H18O8S |
分子量 |
394.4 g/mol |
IUPAC名 |
methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methylphenyl)sulfonyl-3-methylbenzoate |
InChI |
InChI=1S/C18H18O8S/c1-9-5-11(7-13(15(9)19)17(21)25-3)27(23,24)12-6-10(2)16(20)14(8-12)18(22)26-4/h5-8,19-20H,1-4H3 |
InChIキー |
MPVLWHAACUEDNV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(=O)OC)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)


![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)






![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)


